molecular formula C25H21FNNaO4 B13838960 (5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt

(5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt

Cat. No.: B13838960
M. Wt: 441.4 g/mol
InChI Key: JTBIAMPCDLNVSS-GXFRRTTLSA-M
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Description

(5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a quinoline ring, a cyclopropyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt typically involves multiple steps, including the formation of the quinoline ring, the introduction of the cyclopropyl and fluorophenyl groups, and the final conversion to the sodium salt form. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The final product is typically purified using methods like crystallization, chromatography, or recrystallization to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

(5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or other functional groups.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of substituted quinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, (5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes or receptors makes it valuable for investigating cellular processes and identifying potential therapeutic targets.

Medicine

In medicine, this compound may have potential as a drug candidate. Its unique structure and reactivity could lead to the development of new pharmaceuticals with improved efficacy and safety profiles.

Industry

In industrial applications, this compound can be used in the synthesis of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for creating materials with specific characteristics, such as enhanced durability or conductivity.

Mechanism of Action

The mechanism of action of (5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline ring structure, such as quinine and chloroquine, share some similarities with (5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt.

    Fluorophenyl Compounds: Compounds containing a fluorophenyl group, such as fluoxetine and fluticasone, also exhibit some structural similarities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and stereochemistry. This combination provides distinct chemical reactivity and potential applications that are not commonly found in other compounds. Its ability to undergo various chemical reactions and interact with specific biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H21FNNaO4

Molecular Weight

441.4 g/mol

IUPAC Name

sodium;(E,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxy-3-oxohept-6-enoate

InChI

InChI=1S/C25H22FNO4.Na/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18,28H,5-6,13-14H2,(H,30,31);/q;+1/p-1/b12-11+;/t18-;/m1./s1

InChI Key

JTBIAMPCDLNVSS-GXFRRTTLSA-M

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](CC(=O)CC(=O)[O-])O)C4=CC=C(C=C4)F.[Na+]

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(=O)CC(=O)[O-])O)C4=CC=C(C=C4)F.[Na+]

Origin of Product

United States

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